molecular formula C10H7ClN2O3 B13540910 5-(3-Chloro-4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Chloro-4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13540910
M. Wt: 238.63 g/mol
InChI Key: ISNZJZFXYITIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chloro-4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The presence of the chloro and methyl groups on the phenyl ring, along with the oxadiazole moiety, imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 5-(3-Chloro-4-carboxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid.

    Reduction: Formation of 5-(3-Chloro-4-methylphenyl)-1,2,4-oxadiazole-3-amine.

    Substitution: Formation of 5-(3-Amino-4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid.

Scientific Research Applications

5-(3-Chloro-4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylphenylboronic acid: Similar in structure but lacks the oxadiazole ring.

    4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

5-(3-Chloro-4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties and biological activities that are not observed in its analogs .

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H7ClN2O3/c1-5-2-3-6(4-7(5)11)9-12-8(10(14)15)13-16-9/h2-4H,1H3,(H,14,15)

InChI Key

ISNZJZFXYITIFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.